molecular formula C11H8Cl2N2 B1445210 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine CAS No. 1339637-62-5

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine

Cat. No.: B1445210
CAS No.: 1339637-62-5
M. Wt: 239.1 g/mol
InChI Key: YLHBECCMEOQODE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a chloromethyl group and a 4-chlorophenyl group attached to the pyrimidine ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine typically involves the reaction of 4-chlorobenzaldehyde with guanidine to form 2-(4-chlorophenyl)pyrimidine. This intermediate is then subjected to chloromethylation using formaldehyde and hydrochloric acid to yield the final product. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under mild to moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.

    Oxidation: Formation of 4-(formyl)-2-(4-chlorophenyl)pyrimidine or 4-(carboxyl)-2-(4-chlorophenyl)pyrimidine.

    Reduction: Formation of 4-(methyl)-2-(4-chlorophenyl)pyrimidine.

Scientific Research Applications

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its role in the development of pharmaceutical agents targeting specific enzymes and receptors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to desired biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)pyrimidine: Lacks the chloromethyl group, resulting in different reactivity and applications.

    4-(Methyl)-2-(4-chlorophenyl)pyrimidine: Similar structure but with a methyl group instead of a chloromethyl group, leading to different chemical properties.

    4-(Formyl)-2-(4-chlorophenyl)pyrimidine:

Uniqueness

4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine is unique due to the presence of both chloromethyl and 4-chlorophenyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-(chloromethyl)-2-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c12-7-10-5-6-14-11(15-10)8-1-3-9(13)4-2-8/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHBECCMEOQODE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine
Reactant of Route 2
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine
Reactant of Route 3
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine
Reactant of Route 4
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(Chloromethyl)-2-(4-chlorophenyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.